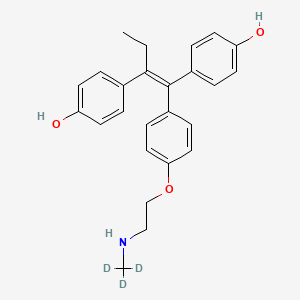

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

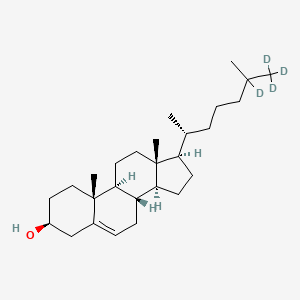

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is a stable isotope labelled metabolite of Tamoxifen . It belongs to the Tamoxifen product family and is used as a reference standard . The molecular formula of this compound is C25H24D3NO2 and it has a molecular weight of 376.51 .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents . The active, estrogen receptor-binding metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT) have been well characterized . The synthesis of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” involves the biotransformation of Tamoxifen, primarily attributable to the action of CYP 3A4 and CYP 2D6 .Molecular Structure Analysis

The molecular structure of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is characterized by its molecular formula C25H24D3NO2 . The compound is a mixture of E/Z isomers, indicating the presence of a double bond that can exist in two different configurations .Chemical Reactions Analysis

Tamoxifen and its metabolites can be separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” are characterized by its molecular formula C25H24D3NO2 and its molecular weight of 376.51 . Further details about its physical and chemical properties are not available in the search results.Wirkmechanismus

Tamoxifen is a selective estrogen receptor modulator that inhibits growth and promotes apoptosis in estrogen receptor positive tumors . The metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT), possess several hundred times more or equal affinity, respectively, toward the estrogen receptor as compared with the parent Tamoxifen . Thus, they are considered to be more active than or equally active as Tamoxifen in retarding the estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-CANUYGMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747671 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 | |

CAS RN |

1246832-93-8 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)